molecular formula C18H16N6 B11475196 3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B11475196
M. Wt: 316.4 g/mol
InChI Key: WPGCUAQTJBQMHB-RGVLZGJSSA-N
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Description

3-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound that features an anthracene moiety linked to a triazole ring via a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE typically involves the reaction of anthracene-9-carbaldehyde with 5-amino-3,4-dimethylisoxazole in ethanol . The reaction is carried out under reflux conditions, and the product is isolated by recrystallization from a suitable solvent mixture.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene derivatives, while reduction could produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets. The anthracene moiety allows for π-π stacking interactions, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions facilitate the compound’s binding to biological macromolecules and its incorporation into materials with unique electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its combination of an anthracene moiety with a triazole ring, providing a distinct set of photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity profiles.

Properties

Molecular Formula

C18H16N6

Molecular Weight

316.4 g/mol

IUPAC Name

3-N-[(E)-anthracen-9-ylmethylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C18H16N6/c1-12-21-23-18(24(12)19)22-20-11-17-15-8-4-2-6-13(15)10-14-7-3-5-9-16(14)17/h2-11H,19H2,1H3,(H,22,23)/b20-11+

InChI Key

WPGCUAQTJBQMHB-RGVLZGJSSA-N

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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